molecular formula C12H12O4 B12792029 Ethyl (3-oxo-1,3-dihydro-2-benzofuran-1-yl)acetate CAS No. 83465-27-4

Ethyl (3-oxo-1,3-dihydro-2-benzofuran-1-yl)acetate

Cat. No.: B12792029
CAS No.: 83465-27-4
M. Wt: 220.22 g/mol
InChI Key: BAJHDQGDIOXFJC-UHFFFAOYSA-N
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Description

Ethyl (3-oxo-1,3-dihydro-2-benzofuran-1-yl)acetate (CAS 83465-27-4) is a high-purity chemical compound classified as a phthalide, or 2-benzofuran-1(3H)-one, derivative. The phthalide scaffold is recognized in medicinal chemistry as a privileged structure due to its wide range of reported biological properties . Researchers value this core structure for developing compounds with potential pharmacological activities, including antioxidant, anti-HIV-1, antileishmanial, and antifungal effects . Beyond its direct biological relevance, this ester serves as a key synthetic intermediate for organic synthesis. It can be hydrolyzed to its corresponding acetic acid derivative, a building block used in constructing more complex heterocyclic systems, such as derivatives of 2,3-dihydro-1H-isoindol-1-one and other fused frameworks . The compound is characterized by its molecular formula, C12H12O4, and a molecular weight of 220.22 g/mol . This product is intended for research and development purposes in a controlled laboratory environment. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet and handle the material with appropriate precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(3-oxo-1H-2-benzofuran-1-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O4/c1-2-15-11(13)7-10-8-5-3-4-6-9(8)12(14)16-10/h3-6,10H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAJHDQGDIOXFJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1C2=CC=CC=C2C(=O)O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20305802
Record name Ethyl (3-oxo-1,3-dihydro-2-benzofuran-1-yl)acetate
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Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83465-27-4
Record name Ethyl 1,3-dihydro-3-oxo-1-isobenzofuranacetate
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 171693
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Record name NSC171693
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Record name Ethyl (3-oxo-1,3-dihydro-2-benzofuran-1-yl)acetate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of NSC 171693 involves several synthetic routes, typically starting from basic organic compounds. The process often includes steps such as condensation reactions, cyclization, and purification through chromatography. Specific reaction conditions, such as temperature, pH, and solvent choice, are crucial to ensure the desired yield and purity of the compound.

Industrial Production Methods: In an industrial setting, the production of NSC 171693 is scaled up using optimized synthetic routes. This involves the use of large-scale reactors, continuous flow systems, and automated purification techniques to achieve high efficiency and consistency in the production process.

Chemical Reactions Analysis

Claisen-Schmidt Condensation

The 3-oxo group facilitates condensation with aromatic aldehydes under basic conditions to form α,β-unsaturated ketones. This reaction is critical for synthesizing extended conjugated systems.

ReactantsConditionsProductYield (%)Reference
BenzaldehydeNaOH (10%), ethanol, 20°C(E)-3-(Benzylidene)-2-benzofuranone75
4-ChlorobenzaldehydeKOH, methanol, reflux3-(4-Chlorobenzylidene)-2-benzofuranone68

Mechanism : Base-mediated deprotonation of the active methylene adjacent to the ketone generates an enolate, which attacks the aldehyde carbonyl. Subsequent dehydration yields the α,β-unsaturated product .

Ester Hydrolysis

The ethyl acetate moiety undergoes hydrolysis under acidic or basic conditions to yield acetic acid derivatives:

ConditionsProductReaction TimeYield (%)Reference
2M HCl, reflux(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)acetic acid6 h85
1M NaOH, room temperatureSodium (3-oxo-2-benzofuran-1-yl)acetate12 h92

Key Data :

  • Acidic hydrolysis proceeds via protonation of the ester oxygen, followed by nucleophilic attack by water .

  • Basic hydrolysis forms a carboxylate intermediate, confirmed by 1H^1H NMR (DMSO-d6d_6): δ 12.1 ppm (broad, COOH) .

Cyclization Reactions

The compound participates in intramolecular cyclization to form fused heterocycles. For example:

ReagentProductTemperatureYield (%)Reference
PCl5_5, DCM6-Chloro-3-oxo-2,3-dihydrobenzofuro[2,3-d]pyran0°C → RT63
H2_2SO4_4, acetic anhydride3-Acetyl-2-benzofuranone50°C78

Mechanistic Insight :

  • Chloroacetylation with PCl5_5 generates an electrophilic intermediate that undergoes nucleophilic aromatic substitution .

  • Acetic anhydride mediates Friedel-Crafts acylation at the benzofuran’s aromatic ring .

Reduction of the Ketone Group

The 3-oxo group is reduced to a secondary alcohol using borohydride reagents:

ReagentConditionsProductYield (%)Reference
NaBH4_4, ethanol0°C, 2 hEthyl (3-hydroxy-1,3-dihydro-2-benzofuran-1-yl)acetate89
LiAlH4_4, THFReflux, 4 hEthyl (3-hydroxy-1,3-dihydro-2-benzofuran-1-yl)acetate95

Spectroscopic Confirmation :

  • FT-IR shows loss of the 1692 cm1^{-1} (C=O) peak and appearance of a broad O–H stretch (~3400 cm1^{-1}).

  • 1H^1H NMR (CDCl3_3): δ 4.98 ppm (s, 1H, OH) .

Nucleophilic Substitution at the Ester Group

The ethyl ester undergoes transesterification or aminolysis:

ReagentConditionsProductYield (%)Reference
Methylamine, MeOHRT, 24 h(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)acetamide72
Benzyl alcohol, H2_2SO4_4Reflux, 8 hBenzyl (3-oxo-2-benzofuran-1-yl)acetate65

Notable Observations :

  • Aminolysis proceeds via a tetrahedral intermediate, confirmed by 13C^{13}C NMR .

  • Transesterification requires acid catalysis to activate the ester carbonyl .

Oxidation Reactions

The benzofuran ring undergoes electrophilic substitution under oxidative conditions:

Oxidizing AgentProductConditionsYield (%)Reference
KMnO4_4, H2_2O3-Oxo-2-benzofuran-1,4-dione80°C, 3 h58
CrO3_3, acetic acid3-Oxo-2-benzofuran-1-yl glyoxylic acidRT, 12 h47

Structural Analysis :

  • X-ray crystallography of 3-oxo-2-benzofuran-1,4-dione confirms planar geometry (C=O bond length: 1.21 Å) .

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition with alkenes:

AlkeneConditionsProductYield (%)Reference
EthyleneUV (254 nm), hexaneBicyclo[3.2.0]heptan-2-one derivative34
StyreneUV (300 nm), benzeneSpirocyclic oxetane28

Mechanism : The ketone’s n→π* transition generates a diradical intermediate, which couples with the alkene .

Scientific Research Applications

Biological Activities

The compound exhibits several biological activities that make it a candidate for various therapeutic applications:

Activity Type Description References
Anticancer Induces apoptosis in cancer cell lines
Antioxidant Scavenges free radicals
Antimicrobial Exhibits activity against various microbial strains
Anti-inflammatory Modulates inflammatory pathways

Medicinal Chemistry

  • Anticancer Activity : Research indicates that ethyl (3-oxo-1,3-dihydro-2-benzofuran-1-yl)acetate may exhibit anticancer properties by modulating the activity of indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tumor immune evasion. Inhibition of IDO can enhance the effectiveness of cancer treatments by mitigating immunosuppression associated with tumors .
  • Neuroprotective Effects : Compounds with similar structural features have been linked to neuroprotective effects, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's disease .

Pharmacology

  • Biochemical Modulation : The compound has been shown to modulate various biochemical pathways, which could be leveraged for therapeutic interventions in conditions such as cancer and inflammatory diseases. Its ability to act on specific molecular targets makes it a candidate for drug development aimed at enhancing therapeutic efficacy while reducing side effects .
  • Inhibitory Activity : Preliminary studies suggest that this compound may inhibit the activity of certain enzymes involved in disease processes, providing a pathway for the development of new pharmacological agents .

Biochemical Studies

  • Cell Proliferation and Apoptosis : In vitro studies have demonstrated that this compound can influence cell proliferation rates and apoptosis mechanisms, indicating its potential role in cancer therapy and regenerative medicine .
  • Interaction Studies : Understanding the pharmacokinetics and pharmacodynamics of this compound is crucial for determining its behavior within biological systems, which can inform dosing regimens and therapeutic strategies .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound or similar benzofuran derivatives:

  • Enhancement of Anticancer Treatments : A study highlighted that combining this compound with existing chemotherapy agents improved overall treatment outcomes in preclinical models by overcoming tumor-associated immunosuppression .
  • Neuroprotective Mechanisms : Another investigation revealed that the compound could protect neuronal cells from oxidative stress-induced apoptosis, suggesting its utility in developing therapies for neurodegenerative conditions like Alzheimer's disease .

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, it is beneficial to compare it with other structurally related compounds:

Compound Name Structural Features Biological Activity
3-O-methylflavoneFlavonoid backboneAntioxidant, anticancer
Benzofuran derivativesBenzofuran coreAntimicrobial, anti-inflammatory
Ethyl 4-(dimethylamino)benzoateEster groupLocal anesthetic properties

The unique combination of functional groups in this compound enhances its biological activity while maintaining stability compared to other compounds.

Mechanism of Action

The mechanism of action of NSC 171693 involves its interaction with specific molecular targets and pathways. In the context of neural stem cells, it influences the signaling pathways that regulate cell differentiation and proliferation. This includes the modulation of transcription factors and the activation of specific receptors that guide the fate of stem cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Substituents

5-Isopropyl-2-(3-oxo-1,3-dihydroisobenzofuran-1-yl)-1,3-phenylene diacetate
  • Molecular Formula : C19H17O6
  • Molecular Weight : 341.10 g/mol
  • Key Features : Incorporates a diacetate group and isopropyl substituent on the aromatic ring.
  • Activity : Demonstrated antiproliferative activity in cancer cell lines, with a 78% yield achieved via recrystallization .
N-{2-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide
  • Molecular Formula: C18H15NO4
  • Molecular Weight : 309.10 g/mol ([M+Na]+: 332.08905)
  • Key Features : Acetamide side chain replaces the ethyl ester, synthesized via Claisen–Schmidt condensation.
  • Characterization : IR spectroscopy confirmed an N-H stretch at 3313 cm⁻¹ , indicative of the acetamide group .
  • Differentiation : The acetamide group introduces hydrogen-bonding capability, which may enhance target binding affinity compared to ester-containing analogues.
2-(5-Fluoro-7-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid
  • Molecular Formula : C13H11FO3S
  • Molecular Weight : 266.29 g/mol
  • Key Features : Fluorine and methylsulfanyl substituents on the benzofuran core; carboxylic acid terminus.
  • Structural Insights : Crystal structure analysis revealed planar benzofuran units and intermolecular O–H⋯O hydrogen bonding, stabilizing dimer formation .
  • Differentiation : The carboxylic acid group enables coordination with metal ions (e.g., Co(II) in polymers), unlike ester derivatives .
(Z)-Ethyl 2-(3-oxo-1,3-diphenylprop-1-enylamino)acetate
  • Molecular Formula: C19H19NO3
  • Activity : Exhibited strong binding to acetylcholinesterase (AChE) and α-glycosidase , with stable enzyme-ligand complexes in molecular docking studies .
  • Druglikeness : Complies with Lipinski’s rules, suggesting favorable oral bioavailability.
Ethyl-3,5-diphenyl-1H-pyrrole-2-carboxylate
  • Molecular Formula: C19H17NO2
  • Activity : Demonstrated synergistic enzyme inhibition with the above compound, highlighting the role of diphenyl groups in enhancing hydrophobic interactions .

Metal Coordination Complexes

Co(II) Complex with 2-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)acetato Ligands
  • Structure : Forms 1D polymeric chains via coordination with Co(II) ions and hydrogen bonding.
  • Key Interactions : π-π stacking (face-to-face distance: 3.88 Å ) and O–H⋯O bonds stabilize the supramolecular network .
  • Application: Potential use in materials science due to its robust coordination geometry.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity/Application Reference
Ethyl (3-oxo-1,3-dihydro-2-benzofuran-1-yl)acetate C18H16O4 296.32 Ethyl ester, ketone Enzyme inhibition, drug intermediate
5-Isopropyl-1,3-phenylene diacetate derivative C19H17O6 341.10 Diacetate, isopropyl Antiproliferative activity
N-{2-[(3-Oxo-benzofuran)acetyl]phenyl}acetamide C18H15NO4 309.10 Acetamide Synthetic intermediate for quinoline scaffolds
(Z)-Ethyl 2-(3-oxo-diphenylprop-enylamino)acetate C19H19NO3 309.36 Diphenyl, enamino ester AChE/α-glycosidase inhibition
2-(5-Fluoro-benzofuran)acetic acid C13H11FO3S 266.29 Fluoro, methylsulfanyl Antimicrobial/antitumor applications

Key Research Findings

  • Synthetic Routes : Claisen–Schmidt condensation , recrystallization , and in situ hydroxylation/esterification are effective for introducing functional groups.
  • Biological Performance : Diphenyl and acetamide substituents enhance enzyme-binding affinity, while fluorine improves pharmacokinetic properties .
  • Structural Influence : Ester groups favor druglikeness, whereas carboxylic acid derivatives enable metal coordination .

Biological Activity

Ethyl (3-oxo-1,3-dihydro-2-benzofuran-1-yl)acetate, also known as NSC 171693, is a compound that has gained attention in various scientific fields due to its unique structural properties and potential biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Chemical Formula : C₁₂H₁₂O₄
Molecular Weight : 220.22 g/mol
CAS Number : 83465-27-4

The compound features a benzofuran core with an attached ethyl acetate group and a ketone functionality. This unique structure contributes to its diverse biological activities.

Mechanisms of Biological Activity

This compound exhibits a range of biological activities attributed to its interactions with various molecular targets:

  • Antimicrobial Activity : Studies have shown that compounds related to benzofuran derivatives possess significant antimicrobial properties. This compound has been tested against several pathogens, demonstrating effectiveness in inhibiting bacterial growth and fungal infections.
  • Neuroprotective Effects : Research indicates that this compound plays a role in the differentiation of neural stem cells. It has potential applications in neurodegenerative diseases by promoting neuronal survival and reducing apoptosis.
  • Anti-inflammatory Properties : The compound may exert anti-inflammatory effects by modulating inflammatory pathways, although specific mechanisms are still under investigation.

Table 1: Summary of Biological Activities

Biological ActivityObservationsReferences
AntimicrobialEffective against bacteria and fungi
NeuroprotectivePromotes differentiation of neural stem cells
Anti-inflammatoryModulates inflammatory responses

Case Studies

  • Antimicrobial Study :
    A study evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Candida albicans. The results indicated a significant reduction in microbial growth at concentrations as low as 50 µg/mL, suggesting its potential as a therapeutic agent for infections.
  • Neuroprotection Research :
    In vitro studies have demonstrated that this compound enhances the viability of neural stem cells exposed to oxidative stress. The compound increased cell survival rates by approximately 30% compared to controls, indicating its potential for treating neurodegenerative disorders.

Q & A

Q. What are the optimal conditions for synthesizing Ethyl (3-oxo-1,3-dihydro-2-benzofuran-1-yl)acetate, and how can side products be minimized?

Methodological Answer: The synthesis typically involves rhodium-catalyzed reactions. For example, a procedure using [RhCl(hexadiene)]₂ (3.31 mg, 7.50 µmol) in NMP at 120°C under nitrogen for 16 hours yields the target compound. Side products like 4-methyl-1-(2-methylphenyl)-3-oxo-1,3-dihydro-2-benzofuran-1-yl 2-methylbenzoate can form due to competing esterification; these are minimized by controlling stoichiometry (e.g., 2-toluic anhydride at 0.50 mmol) and post-reaction purification via column chromatography (SiO₂, n-hexane/ethyl acetate) .

Q. How can spectroscopic techniques (NMR, IR) be applied to confirm the structural integrity of this compound?

Methodological Answer:

  • ¹H-NMR : Key signals include δ = 2.40–2.63 ppm (methyl groups) and aromatic protons at δ = 7.06–7.88 ppm. The absence of diazo or anhydride peaks confirms complete conversion .
  • ¹³C-NMR : Peaks at 168.0 ppm (ester carbonyl) and 164.0 ppm (benzofuranone carbonyl) validate the core structure .
  • IR : Strong absorptions at 1777 cm⁻¹ (benzofuranone C=O) and 1721 cm⁻¹ (ester C=O) distinguish functional groups .

Q. What crystallization strategies ensure high-quality single crystals for X-ray diffraction (XRD) analysis?

Methodological Answer: Slow evaporation of benzene solutions at room temperature yields suitable crystals. For coordination polymers (e.g., cobalt complexes), hydrothermal synthesis at 120°C for 72 hours in water/NMP mixtures promotes crystal growth. Centrosymmetric orthorhombic systems (space group Aba2) with unit cell dimensions a = 32.6456 Å, b = 13.6643 Å, c = 8.3655 Å are typical .

Advanced Research Questions

Q. How can structural ambiguities in XRD data (e.g., hydrogen bonding vs. π-π interactions) be resolved during refinement?

Methodological Answer: Use SHELXL for refinement, employing restraints for hydrogen atoms (riding model with C–H = 0.93–0.98 Å). For hydrogen-bonding networks (e.g., O–H⋯O interactions at 2.603–2.981 Å), validate distances against ORTEP-3 graphical models. Weak π-π stacking (face-to-face distance = 3.88 Å) is confirmed via Mercury software by analyzing centroid distances and dihedral angles .

Q. What mechanistic insights explain the role of rhodium catalysts in forming the benzofuranone core?

Methodological Answer: Rhodium(II) acetate catalyzes cyclization via carbene intermediates. In reactions with ethyl 2-diazo-3-oxopent-4-enoates, the catalyst facilitates [4+2] cycloaddition, forming the benzofuran ring. Competing pathways (e.g., β-hydride elimination) are suppressed by electron-deficient ligands and anhydrous conditions .

Q. How do intermolecular interactions in coordination polymers influence magnetic or catalytic properties?

Methodological Answer: In cobalt(II) complexes, distorted octahedral geometry (Co–O = 2.11 Å, Co–N = 2.19 Å) and O–H⋯O hydrogen bonding (2.752 Å) create 1D chains. Magnetic susceptibility studies (SQUID magnetometry) reveal antiferromagnetic coupling (J = −12 cm⁻¹) due to bridging ligands. Catalytic activity in oxidation reactions correlates with accessible Co²⁺ sites and ligand flexibility .

Q. How can contradictory data from synthetic yields (e.g., 22.7% vs. 82%) be reconciled across studies?

Methodological Answer: Yield discrepancies arise from substrate purity (e.g., anhydride vs. acid precursors) and workup methods. For example, hydrolysis of ethyl esters (e.g., 5-fluoro-7-methyl derivatives) with KOH/MeOH at reflux for 5 hours achieves 82% yield, while in situ ligand reactions under hydrothermal conditions may drop to 22.7% due to competing coordination pathways .

Q. What computational methods validate the electronic structure of this compound for photophysical studies?

Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates HOMO-LUMO gaps (~4.2 eV), correlating with UV-Vis absorption at 270–290 nm. TD-DFT predicts charge-transfer transitions involving the benzofuranone moiety, validated experimentally via fluorescence quenching in polar solvents .

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